molecular formula C11H18F3N3 B11736454 {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine

{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine

Cat. No.: B11736454
M. Wt: 249.28 g/mol
InChI Key: SWHKYAMESXZNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine is a compound that features a pyrazole ring substituted with a trifluoromethyl group and a pentylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine to form 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. This intermediate is then further reacted with pentylamine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.

Properties

Molecular Formula

C11H18F3N3

Molecular Weight

249.28 g/mol

IUPAC Name

N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pentan-1-amine

InChI

InChI=1S/C11H18F3N3/c1-3-4-5-6-15-8-9-7-10(11(12,13)14)16-17(9)2/h7,15H,3-6,8H2,1-2H3

InChI Key

SWHKYAMESXZNKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC(=NN1C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.